molecular formula C9H17N3 B8481766 2-amino-4-piperidin-1-ylbutanenitrile

2-amino-4-piperidin-1-ylbutanenitrile

Cat. No. B8481766
M. Wt: 167.25 g/mol
InChI Key: WEFUSXCHYBTSKH-UHFFFAOYSA-N
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Patent
US06936606B2

Procedure details

The above aldehyde (1 equiv) is mixed with NaCN (1.1 equiv), NH4Cl (1.1 equiv) are mixed together in 2 Molar NH3/MeOH (4 equiv NH3). The flask is fitted with a reflux condenser and the mixture is refluxed. At the end of each of the first 3 h an additional equivalent of NH3 in MeOH is added. The reaction mixture is cooled and the excess solids are filtered away on a frit. The filtrate is concentrated by rotary evaporation and the residue is triturated with diethyl ether and the mixture is filtered again. The filtrate is concentrated on a rotovap. The product is purified, if necessary, by flash chromatography on silica with EtOAc/hexanes as an eluent to yield 1-amino-1-cyano-3-(piperid-1-yl)-propane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH:9]=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C-:11]#[N:12].[Na+].[NH4+:14].[Cl-].N.CO.N>CO>[NH2:14][CH:9]([C:11]#[N:12])[CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the excess solids are filtered away on a frit
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue is triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the mixture is filtered again
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
The product is purified

Outcomes

Product
Name
Type
product
Smiles
NC(CCN1CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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